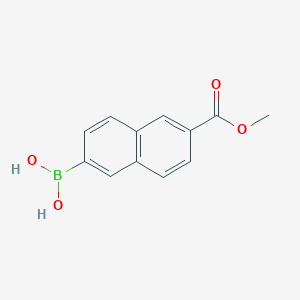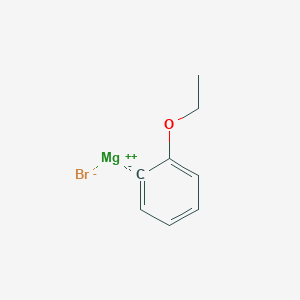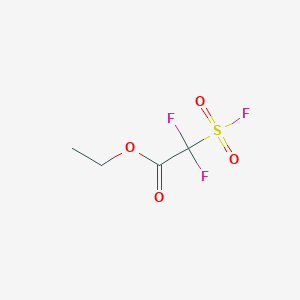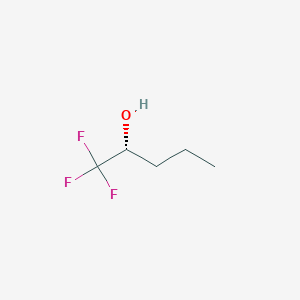
(2R)-1,1,1-Trifluoropentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,1,1-Trifluoropentan-2-ol: is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentanol chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-ol typically involves the introduction of a trifluoromethyl group into a pentanol backbone. One common method is the reaction of 1,1,1-trifluoroacetone with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound, followed by reduction to yield the desired alcohol. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation of trifluoromethylated intermediates is another approach, utilizing catalysts such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions.
化学反应分析
Types of Reactions: (2R)-1,1,1-Trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Trifluoropentanone or trifluoropentanoic acid.
Reduction: Trifluoropentane.
Substitution: Trifluoropentyl chloride.
科学研究应用
Chemistry: (2R)-1,1,1-Trifluoropentan-2-ol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
Biology: In biological research, this compound is used to study the effects of fluorinated alcohols on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated molecules in biological systems.
Medicine: The compound’s stability and reactivity make it a valuable intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
作用机制
The mechanism by which (2R)-1,1,1-Trifluoropentan-2-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. This compound may inhibit or activate specific pathways depending on its structural context and the nature of the target molecule.
相似化合物的比较
(2R)-1,1,1-Trifluoropropan-2-ol: A shorter chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
(2R)-1,1,1-Trifluorobutan-2-ol: Another analog with one less carbon, exhibiting similar reactivity but different solubility and boiling point.
Uniqueness: (2R)-1,1,1-Trifluoropentan-2-ol is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Its chiral center also adds to its uniqueness, making it valuable in stereoselective synthesis and applications where chirality is crucial.
属性
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

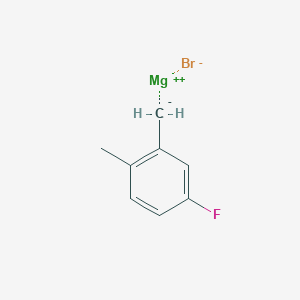







![5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride](/img/structure/B6302450.png)
